![molecular formula C13H19NO2S B3252709 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol CAS No. 2189368-18-9](/img/structure/B3252709.png)
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
Overview
Description
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for the treatment of various diseases due to its unique properties.
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of anti-thrombotic drugs . Anti-thrombotic drugs typically target platelet aggregation and coagulation pathways, inhibiting the formation of blood clots.
Biochemical Pathways
The compound is involved in the biochemical pathways related to thrombosis and hemostasis, given its use in the synthesis of anti-thrombotic drugs . These pathways include the platelet activation, signaling and aggregation pathway, and the coagulation cascade. The exact downstream effects would depend on the specific drug that this compound is used to synthesize.
Advantages and Limitations for Lab Experiments
The compound 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol. These include further studies on its potential as a treatment for neurological disorders, as well as its potential as an antiviral and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
The compound 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol has shown potential in various scientific research applications. It has been studied for its potential as an antitumor agent, antifungal agent, and antiviral agent. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)oxan-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-13(3-6-16-7-4-13)10-14-5-1-12-11(9-14)2-8-17-12/h2,8,15H,1,3-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWOBHBFDSCZGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3(CCOCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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